![molecular formula C12H13N5O2S B15107590 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea](/img/structure/B15107590.png)
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromoacetylurea under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach could be the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the urea moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for drug development.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, disrupting their function and leading to cell death in cancer cells. The exact pathways involved may vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl derivatives: These compounds share a similar triazole core but differ in their substituents, leading to different biological activities.
1,3,4-thiadiazoles: Another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-methyl-1-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H13N5O2S |
|---|---|
Poids moléculaire |
291.33 g/mol |
Nom IUPAC |
N-(methylcarbamoyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H13N5O2S/c1-13-11(19)15-10(18)7-20-12-16-14-8-17(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,13,15,18,19) |
Clé InChI |
VQHSWNOXBMONRR-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)NC(=O)CSC1=NN=CN1C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


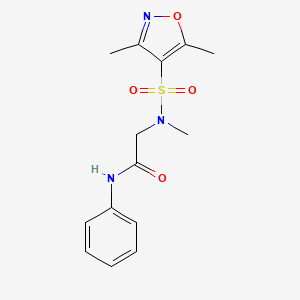
![3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B15107516.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide](/img/structure/B15107522.png)


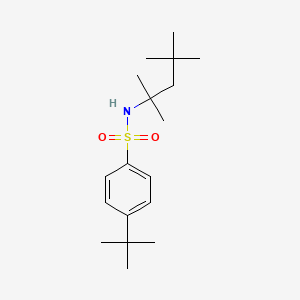
![4-oxo-N-(propan-2-yl)-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B15107552.png)
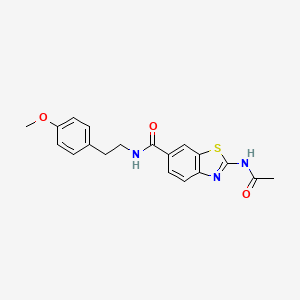
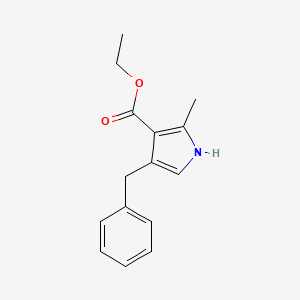
![2-[2-Amino-5-(4-bromophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B15107566.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide](/img/structure/B15107571.png)
![1-benzhydryl-N-[2-(1H-imidazol-4-yl)ethyl]-3-azetanecarboxamide](/img/structure/B15107572.png)
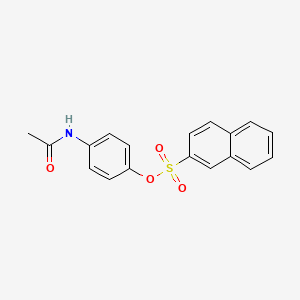
![N-(4-ethylphenyl)-2-[5-(4-methoxyphenyl)-4-prop-2-enyl(1,2,4-triazol-3-ylthio)]acetamide](/img/structure/B15107580.png)
